3,6-Diaminoxanthylium
Description
Historical Context and Evolution within Xanthene Dye Chemistry
The journey of xanthene dyes began in 1871 when the German chemist Adolf von Baeyer first synthesized fluorescein (B123965). researchgate.net This seminal discovery paved the way for the development of a vast class of brilliantly colored and often fluorescent dyes. The evolution of this chemical family saw further advancements with the synthesis of rhodamine dyes in 1887, which offered improved photostability and a shift towards longer emission wavelengths. researchgate.net
The specific history of pyronin dyes, and by extension 3,6-Diaminoxanthylium (as Pyronin Y), dates back to 1889. tandfonline.comtandfonline.com Fritz Bender, working for A. Leonhardt & Co., was instrumental in the initial synthesis of Pyronin G (a common synonym for Pyronin Y). tandfonline.com Early on, pyronins found use in the textile industry and later as histological stains. nih.gov A significant application that emerged was the use of Pyronin Y in combination with Methyl Green for the differential staining of ribonucleic acid (RNA) and deoxyribonucleonucleic acid (DNA), a technique that has been a mainstay in cytochemistry for over a century. researchgate.netresearchgate.net This historical trajectory highlights a continuous refinement of xanthene-based structures, leading to specialized dyes like this compound with tailored properties for specific scientific inquiry.
Fundamental Structural Characteristics of the Xanthylium Core
The defining feature of this compound is its xanthylium core, a dibenzo-γ-pyran nucleus, which constitutes the fundamental chromophore. researchgate.net This planar, tricyclic system is responsible for the compound's characteristic absorption of light and subsequent fluorescence. The structure consists of two benzene (B151609) rings fused to a central pyran ring containing a positively charged oxygen atom, classifying it as a cationic dye. researchgate.netresearchgate.net
The key to the specific properties of this compound lies in the substitution pattern on this core. The presence of amino groups at the 3 and 6 positions dramatically influences the electronic distribution within the molecule, enhancing its visible light absorption and fluorescence. nih.gov This 3,6-diamino substitution is a common feature among pyronin dyes. nih.gov
The interaction of this compound with its environment, particularly with biomolecules, is a critical aspect of its function. It is known to intercalate into double-stranded nucleic acids, with a preference for RNA over DNA. nih.govnih.gov This binding typically results in a bathochromic (red) shift in its absorption spectrum and can either enhance or quench its fluorescence depending on the specific nucleic acid sequence and conformation. nih.gov For instance, the fluorescence of Pyronin Y is significantly quenched by guanine (B1146940) residues. nih.gov
| Property | Value |
| Chemical Formula | C₁₇H₁₉N₂O⁺ |
| Molar Mass | 267.34 g/mol |
| Appearance | Shiny, green crystals that form a red aqueous solution |
| Excitation Maximum | ~548-550 nm |
| Emission Maximum | ~570-579 nm |
Data compiled from multiple sources. medwinpublishers.com
Contemporary Research Significance and Future Directions
The enduring relevance of this compound is evident in its widespread use in modern research, particularly in the life sciences. Its ability to selectively stain RNA makes it an invaluable tool in fluorescence microscopy and flow cytometry. nih.govbcm.edu In flow cytometry, it is famously used in conjunction with DNA-binding dyes like Hoechst 33342 to differentiate quiescent cells (in the G0 phase) from actively proliferating cells (in the G1 phase) by quantifying cellular RNA content. bcm.edumdpi.com
Recent research has expanded its applications into more advanced imaging techniques. Scientists are utilizing the environment-sensitive fluorescence of Pyronin Y with spectral phasor analysis to distinguish between different subspecies of RNA within living cells, providing deeper insights into cellular organization and function. nih.govoptica.org Furthermore, its photostable nature has made it a candidate for super-resolution microscopy techniques like Fluorescence Lifetime Imaging Microscopy (FLIM), enabling the visualization of subcellular structures with unprecedented detail. medwinpublishers.com
The future of this compound and related pyronin dyes appears bright, with ongoing research focused on several key areas:
Development of Novel Probes: Scientists are actively working on synthesizing new derivatives of the pyronin scaffold to create probes with enhanced brightness, photostability, and tailored spectral properties for multimodal and super-resolution imaging. nih.govresearchgate.net
Cost-Effective Imaging: The low cost and robust performance of Pyronin Y are being leveraged to develop affordable and high-throughput imaging methods for studying cellular processes like NETosis. medwinpublishers.com
Advanced Materials: The unique photophysical properties of pyronins are being exploited to create novel hybrid materials. For example, incorporating pyronin dyes into the nanochannels of inorganic crystals has led to materials that exhibit color-changing properties based on the polarization of light. sciencedaily.com
Photoactivatable Dyes: A promising future direction involves the design of "caged" pyronins that are initially non-fluorescent but can be activated by light. This "on-target photoassembly" approach would minimize background signal and allow for precise spatiotemporal control of fluorescence in living cells, a significant advantage for super-resolution microscopy. researchgate.net
Structure
3D Structure
Properties
CAS No. |
77969-76-7 |
|---|---|
Molecular Formula |
C13H11N2O+ |
Molecular Weight |
211.24 g/mol |
IUPAC Name |
(6-aminoxanthen-3-ylidene)azanium |
InChI |
InChI=1S/C13H10N2O/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10/h1-7,14H,15H2/p+1 |
InChI Key |
DJXIADRXORLNJX-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC(=[NH2+])C=C2C1=CC3=C(O2)C=C(C=C3)N |
Origin of Product |
United States |
Advanced Spectroscopic Characterization of 3,6 Diaminoxanthylium Systems
Electronic Absorption Spectroscopy for Ground State Analysis
Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides fundamental insights into the electronic structure and ground state properties of molecules.
Ultraviolet-Visible (UV-Vis) Absorption Profile Analysis
The UV-Vis absorption spectrum of 3,6-diaminoxanthylium is characterized by a strong absorption band in the visible region, which is responsible for its distinct color. The maximum absorption wavelength (λmax) is consistently reported to be in the range of 546–551 nm. nist.govrruff.info This absorption corresponds to a π → π* electronic transition within the conjugated xanthylium ring system. The extended conjugation, facilitated by the xanthene backbone and the amino functional groups, lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption of visible light.
The molar absorptivity (ε) of this compound is high, indicating a high probability of this electronic transition. This property contributes to its effectiveness as a stain and fluorescent probe, as it can be detected at low concentrations. The specific absorption characteristics can be influenced by factors such as the solvent environment and interactions with biological macromolecules like RNA. irug.org When this compound intercalates into the double-stranded regions of RNA, its absorption spectrum can exhibit changes, providing a basis for its use in nucleic acid quantification and localization. irug.org
| Parameter | Value | Reference |
|---|---|---|
| λmax (nm) | 546-551 | nist.govrruff.info |
| Excitation Peak (nm) | 548 | libretexts.org |
| Emission Peak (nm) | 566 | libretexts.org |
Solvatochromic Effects on Absorption Spectra
Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's absorption or emission spectra as a function of the solvent polarity. This phenomenon is a direct consequence of the differential solvation of the ground and excited states of the molecule. For this compound and related xanthene dyes, the solvent environment can significantly influence the UV-Vis absorption profile.
In general, polar solvents can stabilize the charge distribution in both the ground and excited states through dipole-dipole interactions and hydrogen bonding. The extent of this stabilization can differ between the two states. If the excited state is more polar than the ground state, an increase in solvent polarity will lead to a greater stabilization of the excited state, resulting in a lower energy transition and a bathochromic (red) shift of the absorption maximum. Conversely, if the ground state is more stabilized by polar solvents, a hypsochromic (blue) shift will be observed.
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular vibrations and thus the structural arrangement of atoms and functional groups within a molecule.
Despite a thorough search of available literature, specific experimental FTIR and Raman spectroscopic data with detailed peak assignments for this compound could not be located. Therefore, the following sections will describe the general principles and expected applications of these techniques for the characterization of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy Applications
FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the stretching and bending vibrations of different chemical bonds.
For this compound, an FTIR spectrum would be expected to show characteristic absorption bands for the various functional groups present in the molecule. These would include:
Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.
Aliphatic C-H stretching: From the methyl groups on the amino functions, expected in the 2975-2850 cm⁻¹ range.
C=C stretching: Vibrations of the aromatic and quinoid rings of the xanthene core would appear in the 1625-1440 cm⁻¹ region.
C-N stretching: Associated with the amino groups, these vibrations would be found in the 1350-1250 cm⁻¹ range.
C-O-C stretching: The ether linkage in the xanthene ring would exhibit strong absorption bands in the 1275-1000 cm⁻¹ region.
N-H bending: If primary or secondary amines were present, their bending vibrations would be observed, but for the tertiary amines in Pyronin Y, these would be absent.
Analysis of the FTIR spectrum would allow for the confirmation of the presence of these key functional groups and could be used to study how interactions with other molecules, such as RNA, might perturb these vibrational modes.
Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Investigations
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. The resulting Raman spectrum also provides information about the vibrational modes of a molecule. A key advantage of Raman spectroscopy is its suitability for aqueous solutions, as water is a weak Raman scatterer.
A Raman spectrum of this compound would be expected to display peaks corresponding to the same fundamental vibrational modes as in FTIR, although the relative intensities of the peaks would differ due to different selection rules. For example, the symmetric vibrations of the non-polar bonds in the xanthene ring system are often strong in the Raman spectrum.
Surface-Enhanced Raman Scattering (SERS) is a powerful extension of Raman spectroscopy that can enhance the Raman signal by several orders of magnitude. This enhancement is achieved by adsorbing the analyte onto a nanostructured metallic surface, typically gold or silver. SERS is particularly useful for detecting and characterizing molecules at very low concentrations.
For this compound, SERS studies could provide highly sensitive detection and detailed structural information, especially when investigating its interaction with biological targets. The SERS spectrum would be influenced by the orientation of the molecule on the metallic surface and any changes in its vibrational modes upon adsorption or binding to another molecule. While specific SERS data for this compound is not available, the technique holds significant promise for its detailed characterization in complex environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
A comprehensive search did not yield specific experimental ¹H and ¹³C NMR spectra or a table of chemical shifts for this compound. Consequently, this section will outline the expected features of such spectra based on the known structure of the compound.
A ¹H NMR spectrum of this compound would be expected to show signals corresponding to the different types of protons in the molecule:
Aromatic protons: The protons on the xanthene ring would appear in the downfield region (typically δ 6.0-8.0 ppm), with their chemical shifts and coupling patterns providing information about their substitution pattern and electronic environment.
Methyl protons: The protons of the four methyl groups attached to the nitrogen atoms would give rise to one or more signals in the upfield region (typically δ 2.5-3.5 ppm), likely as singlets. The exact chemical shift would be influenced by the electronic effects of the positively charged xanthylium core.
A ¹³C NMR spectrum would provide information about the carbon skeleton:
Methyl carbons: The carbon atoms of the methyl groups would appear in the upfield region (typically δ 30-50 ppm).
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable for unambiguously assigning all the proton and carbon signals and confirming the connectivity of the atoms within the this compound structure.
High-Resolution ¹H and ¹³C NMR Techniques
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of this compound derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum of Rhodamine B, a representative 3,6-bis(diethylamino)xanthylium derivative, the signals for the xanthene portion of the molecule are observed at specific chemical shifts that are sensitive to the electronic structure of the cation. researchgate.net The ethyl groups attached to the nitrogen atoms typically show a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a pattern indicative of ethyl groups coupled to each other. The aromatic protons on the xanthene core and the pendant phenyl group resonate in the downfield region, characteristic of aromatic systems. rsc.org
The following table summarizes typical chemical shift ranges observed for Rhodamine B derivatives.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Rhodamine B Derivative (Rhodamine B hydrazide in CDCl₃). rsc.org
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ar-H (xanthylium) | 6.26–6.43 | Data not specified in source |
| Ar-H (phenyl) | 7.07–7.90 | Data not specified in source |
| N-CH₂- | 3.20–3.35 (quartet) | Data not specified in source |
| N-CH₂-CH₃ | 0.85–1.55 (triplet) | Data not specified in source |
| Carbonyl (C=O) | - | ~160-170 |
| Quaternary Aromatic C | - | ~130-160 |
| Aromatic CH | - | ~95-130 |
| N-CH₂ | - | ~45 |
| N-CH₂-CH₃ | - | ~12-15 |
Note: Specific assignments require 2D NMR techniques.
Two-Dimensional NMR Methodologies for Complex Structures
For complex molecules such as this compound derivatives, one-dimensional NMR spectra can suffer from signal overlap, making unambiguous assignments challenging. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities by correlating signals from different nuclei. sdsu.edu
Commonly used 2D NMR experiments include:
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is instrumental in tracing out the connectivity of alkyl chains, such as the N-ethyl groups in Rhodamine B. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms, providing a clear map of C-H one-bond connectivities. This is crucial for assigning the signals of the xanthene backbone.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that reveals long-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons (which have no attached protons and are therefore absent in HSQC spectra) and for connecting different structural fragments of the molecule. youtube.com For example, the assignment of the ¹H and ¹³C signals in Rhodamine B base and its corresponding zwitterion has been definitively achieved using the HMBC method, allowing for the connection between the xanthene core and the pendant carboxyphenyl group. researchgate.net
These 2D NMR experiments, used in combination, allow for the complete and unambiguous assignment of all proton and carbon signals, providing a definitive confirmation of the molecular structure in solution. researchgate.netemerypharma.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the molecular identity of this compound compounds by providing a highly accurate measurement of the molecule's mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula, a fundamental piece of evidence for a compound's structure.
Techniques such as electrospray ionization (ESI) are commonly used to generate ions of these cationic dyes for mass analysis. The resulting mass spectrum will show a prominent peak corresponding to the molecular ion [M]⁺. For example, the molecular formula of Rhodamine B, C₂₈H₃₁N₂O₃⁺, corresponds to a calculated exact mass. HRMS can measure this mass with an error of less than 5 parts per million (ppm), which provides strong confidence in the assigned elemental composition.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed on the isolated molecular ion. In these experiments, the ion is fragmented through collision-induced dissociation (CID), and the masses of the resulting fragment ions are measured. The fragmentation pattern provides valuable structural information, revealing characteristic losses, such as the cleavage of the N-ethyl groups or the loss of carbon dioxide from the carboxyl group in Rhodamine B.
Table 2: HRMS Data for Rhodamine B and its N-desethylated Intermediates.
| Compound | Formula | Calculated m/z |
|---|---|---|
| Rhodamine B | C₂₈H₃₁N₂O₃⁺ | 443.2329 |
| N,N-diethyl-N´-ethylrhodamine | C₂₆H₂₇N₂O₃⁺ | 415.2016 |
| N,N-diethylrhodamine | C₂₄H₂₃N₂O₃⁺ | 387.1703 |
| N-ethyl-N´-ethylrhodamine | C₂₄H₂₃N₂O₃⁺ | 387.1703 |
| N-ethylrhodamine | C₂₂H₁₉N₂O₃⁺ | 359.1390 |
Data derived from studies on Rhodamine B degradation products, which are also derivatives of the this compound core.
X-ray Crystallography for Precise Solid-State Structural Determination
While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique is the gold standard for obtaining definitive structural information, including bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the atomic arrangement of a crystalline solid. researchgate.net The technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is used to generate an electron density map, from which the positions of the individual atoms can be determined with very high precision.
Table 3: Selected Crystallographic Data for a Zinc(II) Complex Containing Rhodamine B. mdpi.com
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 12.0132(4) |
| b (Å) | 13.1235(5) |
| c (Å) | 17.6534(6) |
| α (°) | 100.253(1) |
| β (°) | 108.575(1) |
| γ (°) | 102.302(1) |
| Volume (ų) | 2465.1(2) |
Data for Zn₃(valhydr)₂(RhB)₂(EtOH)₂₂.
Understanding Intermolecular Interactions in Crystalline States
The data from single-crystal X-ray diffraction also allows for a detailed analysis of how molecules pack together in the crystal lattice. This packing is governed by a variety of non-covalent intermolecular interactions, which are crucial for the stability and physical properties of the solid material. rsc.orgbohrium.com
For planar, aromatic systems like this compound, π-π stacking is a significant intermolecular interaction. nih.gov This occurs when the electron-rich π systems of adjacent xanthene cores align, contributing to the stability of the crystal structure. The distance between the stacked rings is typically in the range of 3.3 to 3.8 Å. nih.gov The specific geometry of the stacking can vary, including face-to-face or offset arrangements. nih.gov In addition to π-π stacking, other interactions such as hydrogen bonds (if suitable donor and acceptor groups are present), ion-pairing, and van der Waals forces play a collective role in dictating the final crystal architecture. acs.org The study of these interactions is essential for understanding polymorphism (the ability of a compound to exist in multiple crystal forms) and for designing materials with specific solid-state properties. mfa.org
Computational and Theoretical Studies of 3,6 Diaminoxanthylium Molecular Systems
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules like 3,6-diaminoxanthylium. nih.gov DFT methods are used to determine the ground-state electronic structure, from which numerous properties related to stability and reactivity can be derived.
The first step in most computational analyses is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest possible ground state energy. medchemexpress.com For this compound (Pyronin Y), geometry optimizations have been performed using functionals such as B3LYP-D3BJ with large basis sets like def2-TZVP to ensure accuracy. nih.gov These calculations also incorporate solvent effects, often using models like the Conductor-like Polarizable Continuum Model (CPCM), to simulate the molecule's structure in an aqueous environment. nih.gov
The conformational landscape of pyronins is of particular interest due to their fluorescence properties. A key aspect of this landscape is the rotation of the 3,6-dialkylamino groups relative to the plane of the xanthene core. This rotation can lead to different conformations, most notably a planar ground state minimum (S1-min) and a non-emissive state known as the Twisted Intramolecular Charge Transfer (TICT) state. nih.gov The transition between these states is crucial for understanding the fluorescence efficiency of the dye. Computational studies can map the energy barriers and differences between these conformations, providing insight into the molecule's dynamic behavior in its excited state. nih.gov
Table 1: Calculated Dihedral Angles for the TICT State of Pyronin Y This table shows the calculated dihedral angle (DA) between the aromatic plane and the alkylamino groups for the Twisted Intramolecular Charge Transfer (TICT) structure of Pyronin Y in its first excited state.
| Compound | Dihedral Angle (DA) in TICT state (°) |
| Pyronin Y | 89.9 |
| Data sourced from Ari et al. (2023). nih.gov |
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.orgrsc.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilic character. rsc.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. abcam.com For a dye like this compound, this gap is directly related to the energy of the lowest electronic transition, which corresponds to the absorption of light. DFT calculations are routinely used to determine the energies of these orbitals and the corresponding gap, providing a foundational understanding of the molecule's electronic absorption properties. youtube.com
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. nih.gov It is generated by calculating the electrostatic potential at various points on the electron density surface. researchgate.netnih.gov Different colors are used to represent regions of varying potential: red typically indicates areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. rsc.org This method provides detailed information about electron density distribution, atomic charges, and the nature of bonding (covalent vs. ionic). rsc.orgresearchgate.net
A key application of NBO theory is the analysis of charge transfer interactions. It can quantify the delocalization of electron density from occupied "donor" orbitals (like a bond or lone pair) to unoccupied "acceptor" orbitals (like an antibonding orbital). rsc.org In the context of this compound, a critical phenomenon is the formation of the Twisted Intramolecular Charge Transfer (TICT) state. When the molecule is in an excited state, the rotation of the amino groups can lead to a state where an electron is effectively transferred from the amino group (donor) to the xanthene ring (acceptor). nih.gov This process is a non-radiative decay pathway that competes with fluorescence, thereby reducing the quantum yield. Computational studies analyze the energetics of this charge transfer process to predict the brightness of the fluorophore. nih.gov
While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is its extension for studying electronically excited states. abcam.comresearchgate.net TD-DFT is the workhorse method for calculating the properties of fluorophores like this compound because it can accurately predict electronic absorption and emission spectra. nih.govrsc.org
TD-DFT calculations are used to determine the vertical excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state without any change in molecular geometry. abcam.com These energies are directly related to the absorption wavelengths observed in UV-Vis spectroscopy. Furthermore, by optimizing the geometry of the molecule in its first excited state (S1), TD-DFT can be used to calculate emission energies, which correspond to fluorescence. nih.gov For Pyronin Y, TD-DFT has been successfully used to model the energy landscape of the excited state, including the relative energies of the fluorescent S1-minimum state and the non-fluorescent TICT state, as well as the energy barrier between them. nih.gov
Table 2: Calculated Excited State Properties of Pyronin Y This table presents the Gibbs free energy difference (ΔG) between the S1-minimum and TICT states, and the interconversion barrier (ΔG‡) between them, as determined by TD-DFT calculations.
| Compound | ΔG (S1-min → TICT) (kcal/mol) | ΔG‡ (Interconversion Barrier) (kcal/mol) |
| Pyronin Y | 2.5 | 3.3 |
| Data sourced from Ari et al. (2023). nih.gov |
Advanced Quantum Chemical Descriptors and Chemical Reactivity Indices
From the fundamental properties calculated with DFT, such as HOMO and LUMO energies, a range of advanced quantum chemical descriptors can be derived to quantify chemical reactivity. abcam.com These reactivity indices provide a quantitative framework for understanding and predicting the behavior of molecules in chemical reactions.
Key global reactivity descriptors include:
Electronegativity (χ): Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher propensity for chemical reaction.
Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile.
For a molecule like this compound, these descriptors can help rationalize its interactions with biological macromolecules. More specific to its function as a fluorophore, calculated properties such as the energy barrier to forming a non-emissive TICT state (ΔG‡) serve as powerful descriptors. nih.gov A higher calculated barrier suggests that the molecule is less likely to undergo non-radiative decay through the TICT pathway, which in turn predicts a higher fluorescence quantum yield and greater brightness. nih.gov This demonstrates how theoretical descriptors can be directly correlated with observable chemical properties and used to guide the design of new molecules with enhanced performance. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution
Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their interactions with the surrounding environment at an atomic level of detail. nih.gov For this compound and related rhodamine dyes, MD simulations provide critical insights into their behavior in solution, which is fundamental to understanding their function as fluorescent probes. These simulations model the movement of every atom in a system over time by solving Newton's equations of motion, offering a window into molecular-scale processes that are often difficult to observe experimentally. nih.gov
Research into the dynamic behavior of rhodamine dyes in solution often employs all-atom MD simulations. In a typical setup, a single dye molecule is placed in a simulation box filled with a large number of solvent molecules, such as water, to mimic bulk solution conditions. mdpi.comresearchgate.net For instance, simulations have been conducted with a single rhodamine solute in a box containing approximately 1200 water molecules. mdpi.com The interactions between atoms are described by a force field, such as GROMOS or AMBER, which is a set of parameters that define the potential energy of the system. mdpi.com
MD simulations reveal detailed information about the solvation of the this compound cation. They can precisely map the distribution and orientation of water molecules in the immediate vicinity of the dye, known as the solvation shell. These simulations often show strong hydrogen bonding between the amine groups of the dye and the surrounding water molecules. The inclusion of explicit solvent molecules in computational models is crucial, as studies have demonstrated that it is required for an accurate representation of the structure and dynamics of rhodamine dyes. researchgate.net
The dynamic properties of the dye itself, such as its translational and rotational motion, are also key outputs of MD simulations. These simulations can calculate diffusion coefficients, which quantify the rate at which the molecule moves through the solution. researchgate.net Studies on related rhodamine molecules have investigated their diffusion at interfaces compared to bulk water, finding increased mobility at hydrophobic-hydrophilic interfaces. researchgate.net Furthermore, the simulations can track the conformational flexibility of the molecule, showing how different parts of the structure, like the xanthene core, move and rotate in relation to each other in a solvent environment.
The data generated from these simulations can be extensive, allowing for the calculation of various structural and dynamic properties. These findings are essential for interpreting experimental results, such as fluorescence spectroscopy, where the solvent environment is known to play a significant role in the photophysical properties of the dyes. nih.gov
Representative Findings from MD Simulations of Rhodamine Dyes in Aqueous Solution
The following table summarizes typical parameters and findings from MD simulations of rhodamine-type dyes in an aqueous environment, based on methodologies described in the literature. mdpi.comresearchgate.net
| Simulation Parameter/Observable | Typical Value / Description | Significance |
|---|---|---|
| Simulation Software | GROMACS, AMBER | Standard software packages for performing molecular dynamics simulations. mdpi.com |
| Force Field | GROMOS, OPLS-AA | Defines the potential energy function and parameters for atomic interactions. mdpi.com |
| Solvent Model | SPC/E, TIP3P | Represents water molecules in the simulation box. researchgate.net |
| Simulation Box Size | ~5 x 5 x 5 nm³ | Defines the volume of the simulated system containing the dye and solvent. researchgate.net |
| Number of Water Molecules | ~1200 - 2000 | Ensures adequate solvation of the dye molecule. mdpi.com |
| Calculated Diffusion Coefficient (Bulk Water) | Order of 10⁻⁵ cm²/s | Quantifies the translational mobility of the dye within the solvent. researchgate.net |
| Radial Distribution Function g(r) | Peaks indicate structured solvation shells around specific atoms (e.g., amine hydrogens). | Provides a probabilistic description of how solvent molecules are arranged around the solute. |
| Hydrogen Bond Analysis | Average number of hydrogen bonds between dye and water. | Reveals the strength and nature of specific interactions with the solvent. |
Mechanistic Insights into 3,6 Diaminoxanthylium Molecular Interactions
Supramolecular Host-Guest Complexation
Host-guest chemistry provides a framework for understanding how 3,6-diaminoxanthylium can be encapsulated or bound by larger host molecules, altering its physicochemical properties.
Zeolites are crystalline, microporous aluminosilicates with well-defined channel and cage structures that can encapsulate guest molecules. mdpi.com While specific studies detailing the encapsulation of this compound within zeolite frameworks are not extensively documented in the reviewed literature, the principles of host-guest interactions allow for a theoretical understanding of the potential mechanism.
As a cationic molecule, this compound would be expected to interact favorably with the anionic aluminosilicate (B74896) framework of zeolites, such as Y-type zeolites. mdpi.com This electrostatic attraction would be a primary driving force for drawing the dye into the zeolite's pores. The success of encapsulation would depend on the relative size of the this compound molecule and the diameter of the zeolite's channels and supercages. mdpi.com The confinement within the zeolite's structure could enhance the dye's stability and alter its photophysical properties.
Cucurbiturils are a class of macrocyclic host molecules known for their ability to form highly stable inclusion complexes with various guest molecules in aqueous solutions. Research has shown that this compound (as Pyronin Y) forms a notably stable complex with cucurbit broadpharm.comuril (CB broadpharm.com). This interaction results in the formation of a 3:1 homoternary complex, where three dye molecules are bound by a single CB broadpharm.com molecule. The stability of this complex is exceptionally high, driven by the hydrophobic effect and favorable ion-dipole interactions between the cationic guest and the carbonyl portals of the cucurbituril (B1219460) host.
| Host Molecule | Stoichiometry (Guest:Host) | Stability Constant (K) |
|---|---|---|
| Cucurbit broadpharm.comuril | 3:1 | 3.0 x 10²³ M⁻³ |
Non-Covalent Interactions with Biomolecules in Research Models
The ability of this compound to engage in non-covalent interactions with biomolecules like nucleic acids and proteins is fundamental to its application as a fluorescent stain and probe.
This compound is a cationic dye known to bind to nucleic acids primarily through intercalation. targetmol.commedchemexpress.com This process involves the insertion of its planar xanthylium ring system between the base pairs of double-stranded (ds) DNA and RNA. nih.gov This intercalative binding leads to a bathochromic (red) shift in the dye's absorption spectrum. nih.gov
Studies have revealed that the dye exhibits a higher binding affinity for dsRNA compared to dsDNA. The fluorescence of the dye when bound to nucleic acids is highly dependent on the base composition of the binding site. Notably, the presence of guanine (B1146940) bases can quench the fluorescence of this compound by up to 90%, while other bases such as adenine (B156593), cytosine, thymine, and uracil (B121893) have a much smaller effect. nih.gov The binding site size for both dsRNA and dsDNA has been determined to be approximately 2-3 base pairs. nih.gov
| Nucleic Acid | Binding Mechanism | Intrinsic Association Constant (Kᵢ) in 150 mM NaCl | Binding Site Size (base pairs) |
|---|---|---|---|
| dsRNA | Intercalation | 6.96 x 10⁴ M⁻¹ | 2-3 |
| dsDNA | Intercalation | 1.74 x 10⁴ M⁻¹ | 2-3 |
The interaction of this compound with proteins has been characterized using human serum albumin (HSA) as a model system. tandfonline.com Spectroscopic investigations reveal that the dye binds to HSA, leading to fluorescence quenching through a static mechanism, which implies the formation of a stable ground-state complex between the dye and the protein. tandfonline.com
| Parameter | Finding |
|---|---|
| Binding Mechanism | Static Quenching (Complex Formation) |
| Dominant Intermolecular Force | Electrostatic Interactions |
| Binding Distance (r) | 1.96 nm |
| Effect on Protein Conformation | No significant influence observed |
Advanced Applications of 3,6 Diaminoxanthylium in Chemical Probes and Sensors
Development of Fluorescent Probes for Specific Chemical Analytes
The versatility of the 3,6-diaminoxanthylium structure allows for fine-tuning of its properties to create fluorescent probes with high selectivity and sensitivity for a wide range of chemical analytes. These probes are instrumental in various fields, from environmental monitoring to medical diagnostics.
Rational Design Principles for Analyte Selectivity and Sensitivity
The rational design of this compound-based probes hinges on the strategic modification of its core structure to induce a change in its fluorescence properties upon interaction with a specific analyte. A key principle in this design is the control of the equilibrium between the fluorescent zwitterionic form and a non-fluorescent, lipophilic spirolactone form. rsc.org By attaching a recognition moiety to the this compound core, this equilibrium can be shifted in the presence of the target analyte, leading to a detectable change in fluorescence.
Analyte selectivity is achieved by incorporating a receptor that specifically binds to the target molecule. This can range from simple chemical groups that react with the analyte to more complex molecular structures that offer high-affinity binding. For instance, probes for metal ions often incorporate chelating agents that selectively coordinate with a specific ion. acs.orgnih.gov The sensitivity of the probe is determined by how efficiently the binding event is translated into a fluorescence signal. This can be optimized by modifying the electronic properties of the this compound core or the linker connecting it to the recognition moiety.
Turn-on/Turn-off Sensing Mechanisms and Ratiometric Probes
Turn-on/Turn-off Mechanisms: Many this compound-based sensors operate on a "turn-on" or "turn-off" mechanism. In a "turn-on" sensor, the probe is initially non-fluorescent or weakly fluorescent and exhibits a significant increase in fluorescence intensity upon binding to the analyte. rsc.org A common strategy to achieve this is to utilize the spirolactam ring-opening mechanism. In its closed, spirolactam form, the this compound core is non-fluorescent. The binding of an analyte can trigger the opening of this ring, restoring the conjugated system and "turning on" the fluorescence. nih.govnih.gov Conversely, "turn-off" sensors exhibit a decrease in fluorescence upon analyte binding, often due to quenching processes. However, "turn-on" probes are generally preferred as they provide a positive signal against a dark background, leading to higher sensitivity. nih.gov
Interactive Data Table: Examples of this compound-Based "Turn-On" Fluorescent Probes
| Probe Name | Target Analyte | Detection Limit | Reference |
| R6GES | Fe³⁺ | 0.030 µmol L⁻¹ | rsc.org |
| RhB-DCT | Fe³⁺ | 0.0521 µM | nih.gov |
| Probe 1 | Fe²⁺ | 2 µM | nih.gov |
| Probe 1 | Hg²⁺ | 3.0 × 10⁻⁸ M | nih.govresearchgate.net |
Ratiometric Probes: Ratiometric fluorescent probes offer a significant advantage over intensity-based probes by providing a built-in self-calibration, which minimizes the effects of environmental factors and probe concentration. rsc.org These probes exhibit a change in the ratio of fluorescence intensities at two different wavelengths upon analyte binding. A common design strategy for ratiometric probes based on this compound involves Förster Resonance Energy Transfer (FRET). rsc.orgnih.govrsc.org In a FRET-based ratiometric probe, the this compound moiety is paired with another fluorophore (a donor). In the absence of the analyte, excitation of the donor results in its own fluorescence. Upon analyte binding, a conformational change brings the donor and acceptor (this compound) into close proximity, enabling FRET. This results in the quenching of the donor's fluorescence and the simultaneous appearance of the acceptor's fluorescence, leading to a ratiometric change in the emission spectrum. rsc.orgacs.org
Integration into Optical Antenna Systems for Light Harvesting and Transport
Optical antenna systems are designed to capture light energy and channel it to a specific location, mimicking the natural process of photosynthesis. This compound and its derivatives are excellent candidates for integration into these systems due to their strong absorption in the visible spectrum and high fluorescence quantum yields.
One approach involves loading this compound dyes into the nanochannels of zeolite L crystals. nih.gov These organized assemblies act as artificial antenna systems where the dye molecules absorb light and transfer the excitation energy along the channels. This energy can then be trapped by an acceptor molecule at the end of the channel. nih.gov Another strategy utilizes plasmonic nanoantennas, where metal nanoparticles are used to enhance the local electromagnetic field and improve the light-harvesting efficiency of nearby dye molecules. dtu.dknih.govresearchgate.netnih.govmdpi.com The interaction between the plasmonic nanostructure and the this compound dye can lead to a significant enhancement of its fluorescence, making these systems promising for applications in sensing and light-emitting devices. dtu.dk The mechanism of energy transfer in these systems is often governed by FRET, where the distance and spectral overlap between donor and acceptor molecules are critical parameters. researchgate.net
Research Applications in Bioimaging
The bright and photostable fluorescence of this compound derivatives has made them indispensable tools in biological imaging. They can be conjugated to various biomolecules to visualize cellular structures and processes with high resolution.
Live-Cell Imaging Methodologies and Considerations
Live-cell imaging allows for the study of dynamic cellular processes in their native environment. However, it presents several challenges, a major one being phototoxicity. researchgate.net High-intensity light used for fluorescence excitation can generate reactive oxygen species (ROS) that damage cellular components and compromise cell viability. nih.govresearchgate.net
To address this, "Gentle Rhodamines" have been developed. These probes are designed to minimize phototoxicity while retaining the excellent photophysical properties of the this compound core. nih.gov One strategy involves conjugating the rhodamine dye with molecules that can quench the formation of ROS. nih.govacs.org For example, the conjugation of cyclooctatetraene (B1213319) (COT) to rhodamine derivatives has been shown to significantly reduce phototoxicity, enabling long-term time-lapse imaging of various organelles. nih.gov
Interactive Data Table: Phototoxicity Comparison of Rhodamine Derivatives
| Compound | Half-lethal light dose (time in minutes) | Reference |
| SiRM | 2 | nih.govacs.org |
| GR650-mito | 10-15 | nih.govacs.org |
| Rho123 | 0.5 | researchgate.net |
| GR510M | 1 | researchgate.net |
Multimodal Imaging Strategies
Multimodal imaging combines the strengths of two or more imaging techniques to provide a more comprehensive understanding of biological systems. This compound-based probes have been successfully integrated into several multimodal imaging strategies.
One such strategy combines fluorescence imaging with Magnetic Resonance Imaging (MRI). Dual-modal probes have been designed by conjugating a this compound derivative with an MRI contrast agent, such as a gadolinium chelate. nih.govresearchgate.netresearchgate.netmdpi.com These probes allow for the high-sensitivity visualization of cellular structures through fluorescence microscopy, while MRI provides anatomical context with high spatial resolution. nih.gov
Another emerging multimodal approach combines fluorescence imaging with photoacoustic imaging (PAI). PAI is a non-invasive technique that provides high-resolution images deep within tissues. nih.gov Rhodamine derivatives with absorbance in the near-infrared (NIR) region have been developed as PAI probes. These probes can be designed to "turn on" their photoacoustic signal in response to specific analytes, enabling targeted imaging of disease markers. nih.gov
Furthermore, this compound derivatives are utilized in Correlative Light and Electron Microscopy (CLEM). nih.govfocusonmicroscopy.orgweizmann.ac.ilnih.govmdpi.com In CLEM, the same sample is imaged using both fluorescence microscopy and electron microscopy. The fluorescent probe allows for the identification of specific molecules or structures of interest, which can then be examined at the ultrastructural level with the high resolution of the electron microscope. nih.govnih.gov
Future Research Directions and Emerging Paradigms for 3,6 Diaminoxanthylium Chemistry
Design and Synthesis of Next-Generation 3,6-Diaminoxanthylium Frameworks
The design and synthesis of novel this compound frameworks are pivotal to advancing their applications. Future research is focused on creating derivatives with enhanced photophysical properties, novel functionalities, and improved stability.
A key area of development is the synthesis of fluorinated and silicon-containing pyronin analogs. Fluorination of the xanthylium core can significantly alter the electronic properties of the molecule, leading to improved photostability and altered fluorescence characteristics. For instance, the synthesis of 2,7-difluoropyronin B has been explored as a new class of amine-reactive small molecules. Similarly, replacing the oxygen atom in the xanthene core with silicon has been shown to red-shift the absorption and emission spectra, opening up possibilities for near-infrared (NIR) applications.
Another promising direction is the development of novel synthetic methodologies that allow for greater control over the substitution patterns on the this compound scaffold. This includes the exploration of new catalytic systems and reaction conditions to introduce a wider range of functional groups at specific positions. Such control is crucial for fine-tuning the properties of the resulting dyes for specific applications, such as in super-resolution microscopy and as fluorescent probes.
Furthermore, research is being directed towards the synthesis of unsymmetrical this compound derivatives. These molecules, with different substituents on the two amino groups, can exhibit unique photophysical properties and provide new avenues for the development of advanced fluorescent probes. The exploration of diverse synthetic routes, including the use of engineered aromatic polyketides as starting materials, is also a promising area of investigation for creating novel pyranopyrone structures with potential biological activities.
| Compound Class | Key Features | Potential Applications |
| Fluorinated Pyronins | Enhanced photostability, altered fluorescence | Bioimaging, amine-reactive probes |
| Silicon-containing Pyronins | Red-shifted spectra (NIR) | In vivo imaging, NIR-based sensing |
| Unsymmetrical Pyronins | Unique photophysical properties | Advanced fluorescent probes |
| Pyranopyrone Derivatives | Novel structures, potential bioactivity | Medicinal chemistry, biological screening |
Integration into Advanced Functional Materials and Nanostructures
The unique optical properties of this compound derivatives make them ideal candidates for integration into advanced functional materials and nanostructures. Future research will focus on the development of hybrid materials that harness the properties of the dye within a larger, functional matrix.
One emerging paradigm is the incorporation of this compound moieties into conjugated polymers. msstate.edursc.org The resulting materials could exhibit interesting optoelectronic properties, with potential applications in organic light-emitting diodes (OLEDs), organic solar cells, and chemical sensors. nih.govnih.gov The synthesis of such polymers would involve the design of pyronin-containing monomers that can be polymerized through various coupling reactions. researchgate.net
Another area of intense research is the development of pyronin-functionalized metal-organic frameworks (MOFs). nih.govnih.govmdpi.comresearchgate.netescholarship.org MOFs are highly porous materials with tunable structures, and the incorporation of fluorescent pyronin units could lead to the creation of highly sensitive and selective chemical sensors. mdpi.com The pyronin dyes could be introduced either as a linker molecule during the MOF synthesis or through post-synthetic modification of a pre-formed MOF. nih.govresearchgate.net
Furthermore, the integration of this compound derivatives into various nanostructures, such as nanoparticles and quantum dots, is a promising avenue for creating novel bioimaging and sensing platforms. mdpi.com These hybrid nanostructures could offer advantages such as improved biocompatibility, targeted delivery, and enhanced signal-to-noise ratios in biological imaging applications. The encapsulation of pyronin dyes within nanomaterials can also enhance their optical properties and photostability. iaea.org
Computational-Aided Design and Predictive Modeling for Novel Functions
Computational-aided design and predictive modeling are becoming indispensable tools in the development of new this compound-based molecules with tailored properties. By leveraging theoretical calculations, researchers can predict the photophysical and chemical characteristics of novel pyronin derivatives before their synthesis, thereby accelerating the discovery process and reducing experimental costs.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful methods for predicting the absorption and emission spectra, quantum yields, and other photophysical parameters of this compound derivatives. These computational approaches can be used to screen virtual libraries of candidate molecules and identify those with the most promising properties for a given application. For example, DFT calculations can help in understanding the structure-property relationships that govern the fluorescence brightness of pyronin dyes, guiding the design of next-generation fluorophores with enhanced performance.
Predictive modeling can also be employed to design this compound-based sensors with high selectivity for specific analytes. By simulating the interaction between the pyronin scaffold and the target molecule, it is possible to design receptors that will exhibit a strong and specific binding event, leading to a detectable change in the fluorescence signal. This in silico approach can significantly streamline the development of new chemosensors.
Moreover, computational methods can be used to investigate the excited-state dynamics of this compound derivatives, providing insights into the mechanisms of fluorescence quenching and photobleaching. This fundamental understanding is crucial for the rational design of more robust and photostable dyes for demanding applications such as super-resolution microscopy.
| Computational Method | Predicted Properties | Application in Design |
| DFT (Density Functional Theory) | Ground-state electronic structure, molecular orbitals | Predicting reactivity, stability, and geometry |
| TD-DFT (Time-Dependent DFT) | Absorption and emission spectra, quantum yields | Designing dyes with specific colors and brightness |
| Molecular Docking | Binding affinities and modes | Designing selective sensors and probes |
| Molecular Dynamics | Conformational changes, excited-state dynamics | Understanding photostability and quenching mechanisms |
Development of Multifunctional this compound-Based Systems
The future of this compound chemistry lies in the development of multifunctional systems that integrate multiple capabilities into a single molecular platform. These systems are poised to have a significant impact in areas such as diagnostics, therapeutics, and materials science.
A major focus is on the creation of theranostic agents based on this compound derivatives. crownbio.comnih.govresearchgate.netmdpi.commdpi.comnih.gov These molecules combine a diagnostic imaging modality, such as fluorescence imaging, with a therapeutic function, such as photodynamic therapy (PDT). iaea.orgmdpi.com By attaching a photosensitizer to a pyronin scaffold, it is possible to create a molecule that can be visualized within a biological system and then activated with light to produce cytotoxic reactive oxygen species, leading to localized cell death. iaea.org
Another exciting area is the development of pyronin-based probes for multimodal imaging. medwinpublishers.comresearchgate.netmdpi.comnih.govnih.gov These probes can be detected by multiple imaging techniques, such as fluorescence microscopy and magnetic resonance imaging (MRI), providing a more comprehensive picture of biological processes. This can be achieved by conjugating the pyronin dye with a contrast agent for another imaging modality.
Furthermore, there is growing interest in designing this compound-based systems for combined sensing and drug delivery. These "smart" systems could be designed to release a therapeutic agent in response to a specific biological stimulus that is detected by the pyronin sensor component. Such targeted and controlled drug delivery could lead to more effective and personalized therapies. The development of enzyme-activated fluorescent probes is a step in this direction, where the fluorescence is "turned on" in the presence of a specific enzyme, allowing for targeted bioimaging and potentially, localized therapy. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
